2-(1-adamantyl)-5-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
2-(1-Adamantyl)-5-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a fused heterocyclic compound featuring a triazolothiazinone core substituted with a bulky adamantyl group at position 2 and a 1-naphthyl group at position 3. This structural combination is hypothesized to optimize pharmacokinetic properties, though specific data on its biological activity or synthesis remain undisclosed in the provided evidence.
Properties
IUPAC Name |
2-(1-adamantyl)-5-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c29-22-11-21(20-7-3-5-18-4-1-2-6-19(18)20)30-24-26-23(27-28(22)24)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,15-17,21H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSLPWPKKAGPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=O)CC(SC5=N4)C6=CC=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolothiazinone derivatives share a common core structure but differ in substituents at positions 2 (R) and 5 (Ar/Het), leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity: The adamantyl group in the target compound significantly increases logP compared to phenyl-based substituents (e.g., 4-chlorophenyl or 4-methoxyphenyl), likely improving membrane permeability but reducing aqueous solubility .
Synthetic Accessibility: Similar compounds are synthesized via condensation of 3-R-4,5-dihydro-1H-1,2,4-triazole-5-thiones with arylpropenoyl chlorides . The adamantyl and naphthyl groups may require specialized reagents or modified reaction conditions due to steric hindrance.
Regioselectivity in Cyclization: Electrophilic cyclization of triazolothiazinones is influenced by substituent nature. Bulky groups like adamantyl may favor specific regiochemical outcomes, as seen in related systems .
Chlorophenyl and methoxyphenyl derivatives (e.g., CAS 620570-79-8) lack reported bioactivity but serve as structural benchmarks for optimization .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
